molecular formula C24H29N3O6 B15202246 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid

Katalognummer: B15202246
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: YSYFYFKZZGHNLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-triazol-3-one core substituted with a 2,4-dimethoxybenzyl group at the N1 position. A propyl linker connects the triazolone moiety to a phenoxy-2-methylpropanoic acid backbone. The 2,4-dimethoxybenzyl group distinguishes it from structurally related peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as LY518674, which instead has a 4-methylbenzyl substituent . The compound’s design aligns with pharmacophores known to modulate lipid metabolism via PPARα activation, though its specific biological profile remains under investigation.

Eigenschaften

Molekularformel

C24H29N3O6

Molekulargewicht

455.5 g/mol

IUPAC-Name

2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C24H29N3O6/c1-24(2,22(28)29)33-18-11-8-16(9-12-18)6-5-7-21-25-26-23(30)27(21)15-17-10-13-19(31-3)14-20(17)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,30)(H,28,29)

InChI-Schlüssel

YSYFYFKZZGHNLM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCC2=NNC(=O)N2CC3=C(C=C(C=C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps. One common approach starts with the preparation of the 2,4-dimethoxybenzyl group, which can be synthesized by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The triazole ring is then formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone . The final step involves the coupling of the triazole intermediate with a phenoxy group and a methylpropanoic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The use of protective groups and catalysts can also enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxybenzyl group can yield 2,4-dimethoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain proteins, while the phenoxy group can participate in hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

LY518674 (2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid)
  • Key Differences: Substituent on triazolone: 4-methylbenzyl vs. 2,4-dimethoxybenzyl in the target compound. Biological Activity: LY518674 is a selective PPARα agonist (IC₅₀ ∼24 nM) that elevates HDL-cholesterol by 208% in transgenic mice via apoA-1 upregulation .
Phenoxypropanoic Acid Derivatives ()

Examples include:

  • 2-(4-(2-([1,1′-biphenyl]-4-ylamino)ethyl)phenoxy)-2-methylpropanoic acid (18e)
  • 2-methyl-2-(4-(2-(naphthalen-2-ylamino)ethyl)phenoxy)propanoic acid (18f)
  • Key Differences: These compounds lack the triazolone core and instead feature aromatic aminoethyl or naphthylaminoethyl substituents.
  • Biological Activity: Designed as radiotherapy sensitizers, their mechanisms differ from PPARα-targeted compounds but share structural motifs (phenoxypropanoic acid backbone) .
Thiazole/Triazole Derivatives ()

Examples include:

  • 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9)
  • Key Differences : Replace triazolone with thiazole or oxadiazole rings.
  • Biological Activity : Primarily evaluated for antimicrobial or antiproliferative effects, indicating divergent applications compared to lipid-modulating PPAR agonists .

Structural Comparison Table

Compound Name Core Structure Key Substituents Biological Target Activity/Application
Target Compound 1,2,4-Triazol-3-one 2,4-Dimethoxybenzyl, phenoxypropanoic acid PPARα (predicted) Lipid metabolism (theoretical)
LY518674 1,2,4-Triazol-3-one 4-Methylbenzyl, phenoxypropanoic acid PPARα HDL elevation, apoA-1 upregulation
18e, 18f, 18g () Phenoxypropanoic acid Aromatic aminoethyl groups Radiotherapy Sensitization
Thiazole derivatives () Thiazole/Oxadiazole Nitrobenzylidene, thiophenemethylene Microbial targets Antimicrobial

Pharmacokinetic and Bioactivity Insights

  • Structural Clustering and Bioactivity (): Compounds with similar structures (e.g., shared phenoxypropanoic acid backbones) cluster by bioactivity profiles. The target compound’s triazolone and dimethoxy groups likely position it within the PPAR agonist cluster but with distinct efficacy due to substituent variations .
  • Role of Substituents: Methoxy vs. Triazolone Core: Critical for PPARα binding, as seen in LY518674; modifications here could alter selectivity over PPARγ/δ .

Research Findings and Implications

Predicted Mechanisms

  • PPARα Activation : Based on LY518674’s precedent, the target compound is hypothesized to bind PPARα, promoting lipid catabolism and HDL synthesis.
  • Synergy with Structural Features : The 2,4-dimethoxybenzyl group may enhance binding affinity through hydrogen bonding or π-π interactions with receptor residues.

Challenges and Opportunities

  • Synthetic Complexity: The triazolone-propyl-phenoxy linkage requires multi-step synthesis, as seen in analogous triazolone derivatives (e.g., ).
  • Uncertainty in Selectivity : While structural similarity to LY518674 suggests PPARα selectivity, the dimethoxy groups could introduce off-target effects (e.g., PPARγ modulation).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.